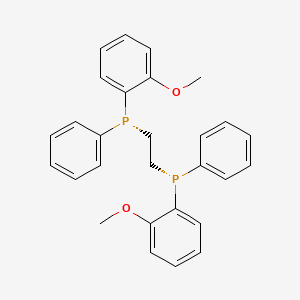

(R,R)-Dipamp

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(R)-(2-methoxyphenyl)-[2-[(2-methoxyphenyl)-phenylphosphanyl]ethyl]-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O2P2/c1-29-25-17-9-11-19-27(25)31(23-13-5-3-6-14-23)21-22-32(24-15-7-4-8-16-24)28-20-12-10-18-26(28)30-2/h3-20H,21-22H2,1-2H3/t31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZWXPLBVCKXNQ-ROJLCIKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3OC)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O2P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027540 | |

| Record name | (R,R)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55739-58-7 | |

| Record name | Dipamp, (R,R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055739587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-Dipamp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPAMP, (R,R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLJ831OWLW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,R)-Dipamp: A Comprehensive Technical Guide to its Structure, Chirality, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed exploration of (R,R)-Dipamp, a pioneering chiral phosphine ligand. The content covers its core structural features, the origin of its chirality, its application in asymmetric hydrogenation, and the underlying mechanistic principles. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, catalysis, and pharmaceutical development.

Core Structure and Chirality

This compound, with the full chemical name (1R,2R)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a C₂-symmetric diphosphine ligand.[1] Its structure is characterized by a central ethane backbone connecting two phosphorus atoms. Each phosphorus atom is a stereogenic center, bearing three different substituents: a phenyl group, an o-anisyl (2-methoxyphenyl) group, and the ethylene bridge.[1] The chirality of the molecule arises from the specific spatial arrangement of these groups around the pyramidal phosphorus atoms.

The designation (R,R) refers to the absolute configuration at each of the two phosphorus centers, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration at a phosphorus atom, the substituents are ranked based on atomic number. The lone pair of electrons on the phosphorus atom is considered the lowest priority group (priority 4). The priority of the other three groups is determined by the atoms directly attached to the phosphorus. If there is a tie, the atoms at the next position in the chain are considered until a point of difference is reached.[2][3][4][5][6]

For this compound, the priority of the groups attached to each phosphorus atom is as follows:

-

o-Anisyl group: The carbon atom attached to the phosphorus is bonded to another carbon, a hydrogen, and another carbon of the aromatic ring. The methoxy group gives this substituent higher priority.

-

Phenyl group: The carbon atom attached to the phosphorus is bonded to two other carbons and a hydrogen in the aromatic ring.

-

Ethylene bridge: The carbon atom attached to the phosphorus is bonded to two hydrogens and the other phosphorus-bearing carbon.

-

Lone pair of electrons.

When viewing the molecule with the lowest priority group (the lone pair) pointing away, the sequence from the highest to the third-highest priority group for each phosphorus atom traces a clockwise direction, hence the (R) designation for both stereocenters.

Structural Data

The precise arrangement of atoms in this compound and its metal complexes is crucial for its stereodifferentiating ability in catalysis. X-ray crystallographic studies of rhodium complexes of Dipamp have provided detailed information on its geometry.[7]

Table 1: Selected Bond Lengths and Angles for a Rhodium-(R,R)-Dipamp Complex

| Parameter | Value |

| Bond Lengths (Å) | |

| Rh-P1 | 2.335(2) |

| Rh-P2 | 2.339(2) |

| P1-C(anisyl) | 1.835(8) |

| P1-C(phenyl) | 1.833(8) |

| P1-C(ethane) | 1.855(9) |

| P2-C(anisyl) | 1.838(8) |

| P2-C(phenyl) | 1.831(8) |

| P2-C(ethane) | 1.851(9) |

| **Bond Angles (°) ** | |

| P1-Rh-P2 | 83.1(1) |

| Rh-P1-C(anisyl) | 111.4(3) |

| Rh-P1-C(phenyl) | 122.5(3) |

| Rh-P1-C(ethane) | 104.9(3) |

| C(anisyl)-P1-C(phenyl) | 102.3(4) |

| C(anisyl)-P1-C(ethane) | 103.5(4) |

| C(phenyl)-P1-C(ethane) | 109.8(4) |

Note: The data presented is compiled from representative crystal structures of Rhodium-(R,R)-Dipamp complexes and may vary slightly depending on the specific complex and crystalline environment.

Synthesis of this compound

The synthesis of this compound was a pivotal achievement by W. S. Knowles and his team at Monsanto, which was recognized with the Nobel Prize in Chemistry.[1] The key step in the synthesis is the stereospecific oxidative coupling of a P-chiral phosphine precursor.

Synthetic Workflow

The general synthetic strategy for this compound is outlined below.

Caption: Synthetic workflow for this compound.

Application in Asymmetric Catalysis

This compound is most renowned for its application as a chiral ligand in rhodium-catalyzed asymmetric hydrogenation reactions.[8] This technology was famously applied in the industrial synthesis of the anti-Parkinson's drug, L-DOPA.[9] The high efficiency and enantioselectivity of the Rh-(R,R)-Dipamp catalyst system set a new standard in asymmetric catalysis.

Performance Data

The effectiveness of this compound is demonstrated by the high enantiomeric excesses (ee) achieved in the hydrogenation of various prochiral olefins, particularly α-enamides.

Table 2: Enantiomeric Excess in Rh-(R,R)-Dipamp Catalyzed Asymmetric Hydrogenation

| Substrate | Product | Enantiomeric Excess (ee%) |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(R)-phenylalanine methyl ester | >95 |

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-(R)-phenylalanine | 96 |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-(R)-alanine methyl ester | 90 |

| (Z)-α-Benzamido-3,4-diacetoxycinnamic acid | Precursor to L-DOPA | 95 |

Note: Enantiomeric excess values can be influenced by reaction conditions such as temperature, pressure, and solvent.

Mechanism of Asymmetric Hydrogenation

The mechanism of Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation has been extensively studied. The currently accepted mechanism for α-enamide substrates involves the initial coordination of the substrate to the rhodium center, followed by the oxidative addition of hydrogen.

Catalytic Cycle

The key steps in the catalytic cycle are depicted in the following diagram.

Caption: Catalytic cycle of Rh-(R,R)-Dipamp hydrogenation.

A crucial aspect of the enantioselectivity is that the major diastereomeric catalyst-substrate adduct observed in solution is often not the one that leads to the major product enantiomer. Instead, the minor, more reactive diastereomer proceeds through the catalytic cycle at a much faster rate, thus determining the stereochemical outcome of the reaction. This is a classic example of the Curtin-Hammett principle.[10]

Experimental Protocols

Synthesis of this compound

The following is a representative, generalized protocol based on the original work of Knowles and subsequent modifications. Researchers should consult the primary literature for specific details and safety precautions.

Step 1: Resolution of (±)-o-Anisylphenylmethylphosphine Oxide

-

A solution of (±)-o-anisylphenylmethylphosphine oxide in a suitable solvent (e.g., hot ethanol) is prepared.

-

An equimolar amount of a chiral resolving agent, such as (-)-dibenzoyltartaric acid, is added to the solution.

-

The mixture is allowed to cool slowly to facilitate the crystallization of one diastereomeric salt.

-

The crystals are collected by filtration, and the process of recrystallization is repeated until a constant optical rotation is achieved, indicating the isolation of a pure diastereomer.

-

The resolved diastereomeric salt is treated with a base (e.g., aqueous NaOH) to liberate the enantiomerically pure phosphine oxide, which is then extracted into an organic solvent.

Step 2: Reduction of (R)-(+)-o-Anisylphenylmethylphosphine Oxide

-

The resolved (R)-(+)-o-anisylphenylmethylphosphine oxide is dissolved in an inert solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen or argon).

-

A reducing agent, typically trichlorosilane with a tertiary amine base (e.g., triethylamine), is added dropwise at a controlled temperature. This reduction proceeds with inversion of stereochemistry at the phosphorus center.

-

After the reaction is complete, the mixture is carefully quenched, and the product, (S)-(-)-o-anisylphenylmethylphosphine, is isolated and purified.

Step 3: Oxidative Coupling to form (R,R)-1,2-Bis[o-anisyl(phenyl)phosphino]ethane Dioxide

-

The enantiomerically pure (S)-(-)-o-anisylphenylmethylphosphine is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere and cooled to a low temperature (e.g., -78 °C).

-

A strong base, such as n-butyllithium, is added dropwise to deprotonate the phosphine, forming the corresponding lithium phosphide.

-

An oxidative coupling agent, such as cupric chloride (CuCl₂), is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred until completion.

-

The reaction is quenched, and the resulting diphosphine dioxide is extracted and purified.

Step 4: Reduction to this compound

-

The (R,R)-1,2-Bis[o-anisyl(phenyl)phosphino]ethane dioxide is reduced using a similar procedure as in Step 2, employing a reducing agent like trichlorosilane or hexachlorodisilane.

-

The final product, this compound, is isolated and purified, typically by crystallization, to yield a white, crystalline solid.

Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

-

Catalyst Precursor Preparation: A rhodium precursor, such as [Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene), and this compound (in a 1:1.1 molar ratio) are dissolved in a degassed solvent (e.g., methanol) under an inert atmosphere to form the active catalyst solution.

-

Reaction Setup: The substrate, methyl (Z)-α-acetamidocinnamate, is dissolved in the same degassed solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is added to the substrate solution. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 3 atm).

-

Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25 °C) and monitored for hydrogen uptake.

-

Workup and Analysis: Upon completion, the solvent is removed under reduced pressure. The enantiomeric excess of the product, N-acetyl-(R)-phenylalanine methyl ester, is determined by a suitable chiral analytical technique, such as chiral HPLC or GC.

This guide provides a foundational understanding of this compound. For more specific applications and detailed experimental nuances, consulting the primary scientific literature is highly recommended.

References

- 1. DIPAMP - Wikipedia [en.wikipedia.org]

- 2. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 3. Rh(COD)(R,R-DIPAMP)BF4-SINOCOMPOUND [en.sinocompound.com]

- 4. chem.gla.ac.uk [chem.gla.ac.uk]

- 5. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. archive.nptel.ac.in [archive.nptel.ac.in]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. scispace.com [scispace.com]

The Dawn of Asymmetric Synthesis: An In-depth Guide to the Early Applications of (R,R)-Dipamp

For Researchers, Scientists, and Drug Development Professionals

The development of (R,R)-Dipamp, a chiral bisphosphine ligand, marked a pivotal moment in the field of asymmetric synthesis. Its successful application in the industrial production of L-DOPA, a crucial drug for treating Parkinson's disease, demonstrated the profound potential of catalytic asymmetric hydrogenation. This technical guide delves into the core of these early applications, providing a detailed look at the experimental protocols, quantitative data, and the underlying mechanistic principles that established this compound as a landmark catalyst.

A Breakthrough in Chiral Ligand Design

Developed by William S. Knowles and his team at Monsanto, this compound, or (1R,2R)-bis[(2-methoxyphenyl)phenylphosphino]ethane, was a significant advancement over earlier chiral phosphine ligands.[1][2] Its C2 symmetry and the chirality residing on the phosphorus atoms were initially believed to be key to its high efficiency in inducing enantioselectivity.[2][3] This ligand, when complexed with rhodium, formed a highly effective catalyst for the asymmetric hydrogenation of prochiral enamides, leading to the production of chiral amino acids with high enantiomeric excess.[1][4]

The Landmark Synthesis of L-DOPA

The most notable early application of the Rh-(R,R)-Dipamp catalyst was in the commercial synthesis of L-DOPA (levodopa).[5] This process involved the asymmetric hydrogenation of an enamide precursor, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid. The reaction proceeded with high efficiency and stereoselectivity, yielding the desired L-enantiomer of the DOPA precursor in high purity.[5]

Experimental Protocol: Asymmetric Hydrogenation of the L-DOPA Precursor

The following is a representative experimental protocol derived from the seminal work of Knowles and his colleagues.

Catalyst Preparation: The active catalyst is typically prepared in situ or from a pre-formed complex such as [Rh(this compound)(COD)]BF₄ (COD = 1,5-cyclooctadiene).[5]

Hydrogenation Reaction:

-

A pressure reactor is charged with the enamide substrate, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid, and a suitable solvent, typically methanol or a mixture of methanol and water.

-

The Rh-(R,R)-Dipamp catalyst is added to the mixture. The substrate-to-catalyst molar ratio (S/C) is generally high, often in the range of 1000:1 to 10,000:1, highlighting the catalyst's efficiency.[5]

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically run at a pressure of approximately 3 atmospheres.[5]

-

The reaction mixture is stirred at a controlled temperature, often around 50°C, until the uptake of hydrogen ceases, indicating the completion of the reaction.[5]

-

Upon completion, the product, N-acetyl-L-DOPA, is isolated. This is often achieved by cooling the reaction mixture to induce crystallization, followed by filtration. The catalyst remains in the mother liquor and can potentially be recycled.

-

The N-acetyl protecting group is then removed by acid hydrolysis to yield L-DOPA.

Quantitative Performance of this compound in Asymmetric Hydrogenation

The Rh-(R,R)-Dipamp catalyst demonstrated high enantioselectivity for a range of enamide substrates. The following table summarizes key quantitative data from early studies.

| Substrate | Product | Solvent | Temp (°C) | Pressure (atm H₂) | Enantiomeric Excess (ee%) | Reference |

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-(S)-phenylalanine | MeOH | 25 | 1 | 95 | [6] |

| Methyl (Z)-α-acetamidocinnamate | Methyl N-acetyl-(S)-phenylalaninate | MeOH | 25 | 1 | 96 | [6] |

| (Z)-α-Acetamido-4-hydroxy-3-methoxycinnamic acid | N-Acetyl-L-DOPA | MeOH | 50 | 3 | 96 | [5] |

| (Z)-α-Benzamidocinnamic acid | N-Benzoyl-(S)-phenylalanine | EtOH | 25 | 1 | 94 | [1] |

| Itaconic acid | (S)-Methylsuccinic acid | MeOH | 25 | 1 | 93 | [1] |

Mechanistic Insights into Enantioselection

The mechanism of enantioselection by the Rh-Dipamp catalyst has been a subject of extensive study. The prevailing understanding involves the formation of two diastereomeric catalyst-substrate adducts. Interestingly, it is the minor, less stable diastereomer that reacts much faster with hydrogen, ultimately leading to the major enantiomer of the product. This "anti-lock-and-key" model was a significant finding in the field of asymmetric catalysis.[6][7]

Caption: Catalytic cycle for Rh-(R,R)-Dipamp asymmetric hydrogenation.

Experimental Workflow

The logical flow of a typical asymmetric hydrogenation experiment using this compound is outlined below. This workflow highlights the key stages from catalyst preparation to product analysis, providing a clear roadmap for researchers.

Caption: A typical experimental workflow for asymmetric hydrogenation.

Conclusion

The early applications of this compound in asymmetric synthesis, particularly the industrial synthesis of L-DOPA, were a watershed moment for the field. This work not only provided a practical and efficient route to a vital pharmaceutical but also laid the groundwork for the development of a vast array of chiral ligands and asymmetric catalytic transformations. The detailed understanding of the experimental parameters, the impressive quantitative performance, and the elucidation of the underlying reaction mechanism continue to inform and inspire researchers in the ongoing quest for more efficient and selective synthetic methodologies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Access to Enantiomerically Pure P-Chiral 1-Phosphanorbornane Silyl Ethers [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chirik.princeton.edu [chirik.princeton.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R,R)-Dipamp: Physical and Chemical Properties

This technical guide provides a comprehensive overview of the physical and chemical properties of (R,R)-Dipamp, a chiral phosphine ligand renowned for its pioneering role in asymmetric catalysis. Aimed at researchers, scientists, and drug development professionals, this document details the compound's characteristics, experimental protocols for its synthesis and resolution, and its application in catalytic processes.

Core Physical and Chemical Properties

This compound, with the full name (R,R)-1,2-Bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, is a C₂-symmetric diphosphine ligand. Its chirality arises from the two stereogenic phosphorus atoms. It is a white solid that is soluble in many organic solvents.[1][2] This property is crucial for its use in homogeneous catalysis.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₈O₂P₂ | [2] |

| Molecular Weight | 458.47 g/mol | [2] |

| CAS Number | 55739-58-7 | [2] |

| Appearance | White crystalline solid | [2] |

Table 2: Physicochemical Data of this compound

| Parameter | Value | Conditions | Reference(s) |

| Melting Point | 102-106 °C | - | [3] |

| Specific Rotation [α] | -81° | c = 1 in chloroform, 22 °C | [3] |

Experimental Protocols

Synthesis of Racemic Dipamp

The synthesis of Dipamp was originally developed by Knowles and his team at Monsanto.[2] The key step involves the oxidative coupling of a chiral phosphine precursor, methyl(2-methoxyphenyl)phenylphosphine. A general representation of this synthesis is outlined below.

Experimental Workflow for the Synthesis of Racemic Dipamp

Caption: Synthetic route to racemic Dipamp.

Protocol:

-

Preparation of Methyl(2-methoxyphenyl)phenylphosphine: This precursor is synthesized through a multi-step process, typically involving the reaction of a Grignard reagent derived from 2-bromoanisole with dichlorophenylphosphine, followed by methylation.

-

Purification: The resulting racemic Dipamp is purified by crystallization from a suitable solvent, such as ethanol or a mixture of organic solvents, to yield a white crystalline solid.

Resolution of Racemic Dipamp

The separation of the (R,R) and (S,S) enantiomers of Dipamp is crucial for its application in asymmetric catalysis. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Logical Relationship for Chiral Resolution

Caption: Resolution of racemic Dipamp.

Protocol:

-

Diastereomeric Salt Formation: A solution of racemic Dipamp in a suitable solvent (e.g., a protic solvent like ethanol) is treated with an enantiomerically pure chiral acid, such as a derivative of tartaric acid. This reaction forms a mixture of two diastereomeric salts.

-

Fractional Crystallization: The mixture of diastereomeric salts is subjected to fractional crystallization. Due to their different physical properties, one diastereomer will be less soluble and will crystallize out of the solution upon cooling or concentration of the solvent.

-

Isolation and Purification of Diastereomer: The crystallized diastereomeric salt is isolated by filtration and can be further purified by recrystallization to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the chiral acid and liberate the free phosphine ligand, this compound.

-

Purification: The final product is purified by extraction and crystallization to yield the enantiomerically pure this compound.

Characterization

The structure and purity of this compound are confirmed using various spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are used to confirm the molecular structure and assess purity. The ³¹P NMR spectrum is particularly informative for phosphine ligands.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction can be used to determine the absolute configuration and the three-dimensional structure of the molecule and its metal complexes.[4]

-

Polarimetry: The specific rotation is measured to determine the enantiomeric purity of the sample.

Application in Asymmetric Catalysis: The Monsanto L-DOPA Process

This compound is most famously used in the Monsanto process for the synthesis of L-DOPA, a crucial drug for the treatment of Parkinson's disease.[5] In this process, a rhodium complex of this compound catalyzes the asymmetric hydrogenation of an enamide precursor to L-DOPA with high enantioselectivity.[5]

Catalytic Cycle of the Monsanto L-DOPA Process

Caption: Monsanto L-DOPA synthesis.

The catalytic cycle involves the coordination of the enamide substrate to the rhodium catalyst, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination steps yield the chiral product and regenerate the active catalyst.[5] The C₂-symmetric nature of the this compound ligand is critical for creating a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral substrate, resulting in the formation of the desired enantiomer of the L-DOPA precursor with high enantiomeric excess.[5]

References

(R,R)-Dipamp: A P-Chirogenic Phosphine Ligand for Asymmetric Catalysis

(R,R)-Dipamp , formally known as (R,R)-1,2-ethanediylbis[(2-methoxyphenyl)phenylphosphine], stands as a seminal P-chirogenic phosphine ligand in the field of asymmetric catalysis. Its development in the 1970s by William S. Knowles and his team at Monsanto marked a pivotal moment in the industrial application of enantioselective synthesis, earning Knowles a share of the 2001 Nobel Prize in Chemistry. This technical guide provides an in-depth overview of this compound, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a C₂-symmetric diphosphine ligand where the chirality is centered on the phosphorus atoms. This structural feature is crucial for its ability to create a chiral environment around a metal center, typically rhodium, enabling highly enantioselective transformations. The ligand is a white, crystalline, and air-stable solid, which contributes to its practicality in laboratory and industrial settings. Its most notable application is in the Monsanto process for the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₈O₂P₂ | |

| Molecular Weight | 458.47 g/mol | |

| Melting Point | 102-106 °C | [1] |

| Optical Activity | [α]²²/D −81° (c = 1 in chloroform) | [1] |

| Appearance | White solid | [2] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound has been a subject of significant research. A notable method developed by Imamoto and colleagues utilizes a phosphine-borane approach, which offers a stereospecific route to the desired P-chiral ligand.

Experimental Protocol: Synthesis of (S,S)-Dipamp via Phosphine-Borane Methodology

This protocol outlines the synthesis of the (S,S)-enantiomer, which follows the same principles as the synthesis of the (R,R)-enantiomer. The key is the stereospecific copper-catalyzed oxidative coupling of a P-chiral secondary phosphine-borane.

Step 1: Preparation of (o-Anisyl)methylphenylphosphine-borane (20)

The starting material, (o-anisyl)methylphenylphosphine-borane, is prepared with an initial enantiomeric excess (e.g., 89% ee).

Step 2: Oxidative Coupling to form 1,2-Bis[(o-anisyl)phenylphosphino]ethane-bis(borane) (21)

The phosphine-borane (20) is treated with sec-butyllithium (s-BuLi) followed by copper(II) chloride (CuCl₂). This crucial step proceeds with high stereospecificity, yielding the desired diphosphine-bis(borane) adduct (21). The meso isomer, formed as a byproduct, can be removed by recrystallization to afford the product with high enantiomeric excess (>99% ee).[3][4]

Step 3: Deprotection to (S,S)-Dipamp

The bis(borane) adduct (21) is then deprotected by reaction with an amine, such as diethylamine, to yield the final enantiopure (S,S)-Dipamp ligand.[3][4]

Asymmetric Catalysis with this compound

This compound, in combination with rhodium, forms a highly effective catalyst for the asymmetric hydrogenation of prochiral olefins, particularly enamides and itaconic acid derivatives.

The Monsanto L-DOPA Process

The industrial synthesis of L-DOPA is the landmark application of this compound. The key step involves the asymmetric hydrogenation of an enamide precursor. The rhodium complex of this compound, [Rh(this compound)(COD)]⁺BF₄⁻, catalyzes this reaction with high efficiency and enantioselectivity.

The reaction yields the desired L-DOPA precursor in quantitative yield and with an enantiomeric excess of 95-97.5%.[3]

Performance in Asymmetric Hydrogenation

The Rh-(R,R)-Dipamp catalytic system has demonstrated high enantioselectivity in the hydrogenation of a variety of substrates.

| Substrate | Product | Enantiomeric Excess (e.e.) (%) | Reference |

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-L-phenylalanine | 95 | [3] |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 96 | [4] |

| Itaconic acid | (S)-Methylsuccinic acid | ~90 | [5] |

| Monomethyl itaconate | (S)-2-Methylsuccinic acid monomethyl ester | 90 | [5] |

Further quantitative data on Turnover Numbers (TON) and Turnover Frequencies (TOF) are application-specific and can be found in specialized literature.

Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate

This protocol provides a general procedure for the rhodium-catalyzed asymmetric hydrogenation of a benchmark enamide substrate.

Materials:

-

[Rh(this compound)(COD)]⁺BF₄⁻ (catalyst precursor)

-

Methyl (Z)-α-acetamidocinnamate (substrate)

-

Methanol (solvent)

-

Hydrogen gas (high purity)

-

Schlenk flask or autoclave

Procedure:

-

In a glovebox or under an inert atmosphere, a Schlenk flask or autoclave is charged with the rhodium catalyst precursor and the substrate (a typical substrate-to-catalyst ratio is 100:1 to 1000:1).

-

Anhydrous, degassed methanol is added to dissolve the solids.

-

The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

-

The vessel is purged with hydrogen gas several times.

-

The reaction is stirred under a specific hydrogen pressure (e.g., 3 atm) at a controlled temperature (e.g., 25 °C) for a designated time (e.g., 24-36 hours).

-

Upon completion, the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.

-

The residue is then purified, typically by chromatography, to isolate the hydrogenated product.

-

The enantiomeric excess of the product is determined by chiral chromatography (e.g., HPLC or GC).

Mechanism of Enantioselection: The Halpern "Unsaturated Pathway"

The mechanism of the rhodium-catalyzed asymmetric hydrogenation of enamides using Dipamp has been extensively studied by Jack Halpern and his coworkers. The widely accepted "unsaturated pathway" explains the origin of the high enantioselectivity.

A key feature of this mechanism is the "anti-lock-and-key" principle. The initial coordination of the prochiral enamide to the chiral rhodium-Dipamp complex forms two diastereomeric catalyst-substrate adducts. The major, more stable diastereomer is less reactive towards hydrogen. Conversely, the minor, less stable diastereomer is significantly more reactive. The high enantioselectivity of the reaction arises from the fact that the final product is predominantly formed from the rapid hydrogenation of this more reactive minor diastereomer.

Figure 1: The Halpern catalytic cycle for the rhodium-(R,R)-Dipamp catalyzed asymmetric hydrogenation of an enamide.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting a rhodium-catalyzed asymmetric hydrogenation experiment using this compound.

Figure 2: A typical experimental workflow for asymmetric hydrogenation.

Conclusion

This compound remains a cornerstone in the field of asymmetric catalysis. Its successful application in the industrial synthesis of L-DOPA demonstrated the power of chiral phosphine ligands in producing enantiomerically pure compounds on a large scale. The understanding of its mechanism of action, particularly the "unsaturated pathway," has guided the development of subsequent generations of more advanced and efficient chiral ligands. For researchers and professionals in drug development, this compound serves as both a powerful tool and a foundational example of the principles of enantioselective catalysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Historical Significance of (R,R)-Dipamp in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the historical significance of the chiral phosphine ligand, (R,R)-Dipamp. It details the groundbreaking role of this ligand in the development of asymmetric catalysis, with a particular focus on its application in the industrial synthesis of the anti-parkinsonian drug, L-DOPA. This document presents a compilation of quantitative performance data, detailed experimental protocols for the synthesis of the ligand and its use in catalysis, and visual representations of the catalytic mechanism and experimental workflows to facilitate a comprehensive understanding of this landmark achievement in chemical synthesis.

Introduction: A Paradigm Shift in Chiral Synthesis

The development of this compound, or (R,R)-1,2-bis[( o-anisyl)phenylphosphino]ethane, by William S. Knowles and his team at Monsanto in the late 1960s and early 1970s marked a pivotal moment in the history of catalysis.[1][2] Prior to this, the synthesis of enantiomerically pure compounds largely relied on classical resolution methods, which are often inefficient and wasteful. The advent of this compound demonstrated the feasibility of using a chiral catalyst to achieve high levels of stereocontrol in a chemical reaction, a concept that has since become a cornerstone of modern organic synthesis and drug development.

The most notable success of this compound was its application in the Monsanto process for the asymmetric hydrogenation of a prochiral enamide precursor to L-DOPA (L-3,4-dihydroxyphenylalanine), a crucial medication for the treatment of Parkinson's disease.[1][3] This process represented the first industrial-scale application of asymmetric catalysis, showcasing its potential for the efficient and economical production of chiral drugs. The profound impact of this work was recognized with the 2001 Nobel Prize in Chemistry awarded to William S. Knowles.[4]

Quantitative Performance Data

The rhodium complex of this compound exhibits exceptional enantioselectivity and efficiency in the asymmetric hydrogenation of various prochiral olefins, particularly enamides and itaconic acid derivatives. The following table summarizes key performance data from the literature.

| Substrate | Product | Catalyst System | Enantiomeric Excess (ee%) | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference(s) |

| (Z)-α-Acetamidocinnamic acid precursor to L-DOPA | N-Acetyl-L-DOPA | [Rh(this compound)(COD)]BF₄ | 95 - 96 | >10,000 | High | [1][3] |

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | [Rh(this compound)(COD)]BF₄ | 94 | - | - | [5] |

| Itaconic acid | (S)-Methylsuccinic acid | [Rh(this compound)(COD)]BF₄ | 90 | - | - | [2] |

| α-Acetamidostyrene | N-(1-phenylethyl)acetamide | Rh(I) complex with a modified Dipamp | 90 | - | 2.5-fold increase vs. Dipamp | [4] |

Note: TON and TOF values are often not explicitly reported in older literature but are implied to be high due to the industrial viability of the process.

Experimental Protocols

Synthesis of this compound

The original synthesis of Dipamp involves the resolution of a racemic phosphine oxide precursor followed by reduction. The following is a generalized procedure based on described methods:

Step 1: Synthesis of Racemic 1,2-Bis[(o-methoxyphenyl)phenylphosphinyl]ethane

-

Start with the Grignard reagent derived from o-bromoanisole and react it with phenylphosphonic dichloride to yield (o-anisyl)phenylphosphinic chloride.

-

Reduce the phosphinic chloride to the secondary phosphine, (o-anisyl)phenylphosphine, using a suitable reducing agent like lithium aluminum hydride.

-

Couple two equivalents of the secondary phosphine with 1,2-dibromoethane in the presence of a base to form the racemic bisphosphine, which is then oxidized in situ (e.g., with hydrogen peroxide) to the corresponding bis(phosphine oxide).

Step 2: Resolution of the Racemic Bis(phosphine oxide)

-

The racemic bis(phosphine oxide) is resolved using a chiral resolving agent, such as (-)-dibenzoyltartaric acid.

-

The diastereomeric salts are separated by fractional crystallization.

-

The desired diastereomer is then treated with a base to liberate the enantiomerically pure (R,R)-1,2-bis[( o-methoxyphenyl)phenylphosphinyl]ethane.

Step 3: Reduction to this compound

-

The enantiomerically pure bis(phosphine oxide) is reduced to the final this compound ligand. This can be achieved using a variety of reducing agents, with trichlorosilane (SiHCl₃) and a tertiary amine (e.g., triethylamine) being a common choice.

-

The product is purified by crystallization to yield this compound as a white crystalline solid.

Asymmetric Hydrogenation of the L-DOPA Precursor (Monsanto Process)

The following outlines the key steps of the Monsanto L-DOPA process:

Step 1: Catalyst Preparation

-

The active catalyst is typically prepared in situ or used as a pre-formed complex, such as [Rh(this compound)(COD)]BF₄ (COD = 1,5-cyclooctadiene).

-

To prepare the catalyst in situ, a rhodium precursor like [Rh(COD)Cl]₂ is mixed with the this compound ligand in a suitable solvent under an inert atmosphere.

Step 2: Hydrogenation Reaction

-

The prochiral substrate, (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid, is dissolved in a suitable solvent, typically a mixture of isopropanol and water.

-

The catalyst solution is added to the substrate solution in a pressure reactor. The substrate-to-catalyst ratio is typically very high, often exceeding 10,000:1.

-

The reactor is pressurized with hydrogen gas (typically 3-4 atm).

-

The reaction is stirred at a controlled temperature (e.g., 50 °C) until the uptake of hydrogen ceases.

Step 3: Product Isolation and Deprotection

-

Upon completion of the reaction, the product, N-acetyl-L-DOPA, crystallizes out of the solution due to its lower solubility compared to the starting material and the D-enantiomer.

-

The product is isolated by filtration, and the catalyst remains in the mother liquor for potential recycling. This crystallization step also serves to upgrade the enantiomeric excess of the product to >99%.

-

The N-acetyl protecting group is removed by acidic hydrolysis (e.g., with HBr) to yield the final L-DOPA product.[6]

Visualizations

The Halpern Catalytic Cycle for Asymmetric Hydrogenation

The mechanism of the rhodium-Dipamp catalyzed asymmetric hydrogenation of enamides was elucidated by Jack Halpern and is often referred to as the "anti-lock-and-key" or Halpern mechanism.[5][7] It proposes that the major enantiomeric product arises from the hydrogenation of the minor, less stable diastereomeric catalyst-substrate adduct, which is significantly more reactive.

Caption: The Halpern catalytic cycle for Rh-(R,R)-Dipamp catalyzed asymmetric hydrogenation.

Experimental Workflow for the Monsanto L-DOPA Process

The following diagram illustrates the key stages in the industrial synthesis of L-DOPA using this compound.

Caption: Experimental workflow for the Monsanto L-DOPA synthesis.

Conclusion

The development and application of this compound represent a landmark achievement in the field of catalysis. It not only provided a commercially viable route to the important drug L-DOPA but also ushered in the era of asymmetric catalysis, demonstrating that chiral transition metal complexes could be powerful tools for the synthesis of enantiomerically pure compounds. The principles established through the study of the Dipamp-rhodium system, including the elucidation of the "anti-lock-and-key" mechanism, have had a lasting impact on the design and development of new generations of chiral ligands and catalysts that are now indispensable in academic research and the pharmaceutical and fine chemical industries. The historical significance of this compound lies in its pioneering role in transforming a novel scientific concept into a powerful and practical industrial technology.

References

The C₂-Symmetry of (R,R)-Dipamp: A Cornerstone of Asymmetric Catalysis

(R,R)-Dipamp, a chiral diphosphine ligand, stands as a landmark molecule in the field of asymmetric catalysis. Its development by William S. Knowles at Monsanto in the late 1960s and early 1970s led to the first industrial-scale asymmetric synthesis of a chiral drug, L-DOPA, a crucial treatment for Parkinson's disease.[1][2] This achievement, which garnered Knowles a share of the 2001 Nobel Prize in Chemistry, is fundamentally rooted in the C₂-symmetry of the ligand. This in-depth technical guide explores the core principles of this compound's C₂-symmetry, its impact on catalytic performance, and the experimental methodologies that underpin its synthesis and application.

The Structural Essence of C₂-Symmetry in this compound

This compound, formally known as (1R,2R)-bis[(2-methoxyphenyl)(phenyl)phosphino]ethane, possesses a C₂ rotational axis that bisects the ethylene backbone. This symmetry element renders the two phosphorus atoms and their respective substituents chemically equivalent. Each phosphorus atom is a stereogenic center with an (R) configuration, bearing three distinct groups: a phenyl group, a 2-methoxyphenyl (o-anisyl) group, and the ethylene bridge. The C₂-symmetry ensures that rotation by 180° around this axis results in an indistinguishable molecule. This structural feature is paramount in creating a well-defined and predictable chiral environment around a coordinated metal center, typically rhodium.[3]

The two phosphorus atoms act as the coordination points for the metal, forming a five-membered chelate ring. The C₂-symmetry dictates that the phenyl and o-anisyl groups on each phosphorus atom are arranged in a specific, rigid conformation. This creates a "chiral pocket" that effectively discriminates between the two prochiral faces of a substrate, leading to high enantioselectivity in catalytic reactions.

The "Anti-Lock-and-Key" Mechanism of Stereoselection

The mechanism by which C₂-symmetric ligands like this compound induce enantioselectivity is a fascinating example of kinetic resolution. Early models in asymmetric catalysis often invoked a "lock-and-key" principle, where the substrate's preferred binding mode to the chiral catalyst would directly lead to the major product enantiomer. However, extensive mechanistic studies on Rh-(R,R)-Dipamp catalyzed hydrogenations revealed a more nuanced process, often referred to as the "anti-lock-and-key" or Curtin-Hammett principle.[4][5]

In this model, the prochiral substrate can coordinate to the [Rh(this compound)]⁺ catalyst to form two diastereomeric catalyst-substrate adducts. While one diastereomer is thermodynamically more stable (the major diastereomer), the other, less stable diastereomer (the minor diastereomer) reacts significantly faster with hydrogen.[4][5] This higher reactivity of the minor diastereomer is the key to the high enantioselectivity observed. The rapid equilibration between the two diastereomers ensures that, as the more reactive minor diastereomer is consumed to form the product, the major diastereomer continuously converts to the minor one to maintain the equilibrium. Consequently, the stereochemical outcome of the reaction is determined by the transition state energies of the hydrogen addition step, not the ground-state energies of the catalyst-substrate adducts.

Quantitative Performance in Asymmetric Hydrogenation

The Rh-(R,R)-Dipamp catalytic system has demonstrated exceptional performance in the asymmetric hydrogenation of various prochiral olefins, particularly enamides, which are precursors to chiral amino acids. The data presented below summarizes the enantiomeric excess (ee%) achieved for several key substrates.

| Substrate | Product | Catalyst Precursor | Solvent | Pressure (psi) | Temperature (°C) | ee (%) | Configuration | Reference |

| (Z)-α-Acetamidocinnamic acid | N-Acetyl-L-phenylalanine | [Rh(this compound)(COD)]BF₄ | MeOH | 50 | 25 | >95 | S | [2] |

| Methyl (Z)-α-acetamidocinnamate | Methyl N-acetyl-L-phenylalaninate | [Rh(this compound)(COD)]BF₄ | MeOH | 50 | 25 | 96 | S | [6] |

| (Z)-α-Benzamidocinnamic acid | N-Benzoyl-L-phenylalanine | [Rh(this compound)(COD)]BF₄ | EtOH | 45 | 50 | 94 | S | [7] |

| Precursor to L-DOPA | L-DOPA derivative | [Rh(this compound)(COD)]BF₄ | aq. MeOH | 45 | 50 | 95 | S | [2] |

| Itaconic acid | (S)-Methylsuccinic acid | [Rh(this compound)(COD)]BF₄ | MeOH | 50 | 25 | 90 | S | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the resolution of a racemic phosphine oxide precursor. A representative, albeit simplified, protocol is outlined below. The original synthesis developed by Knowles and coworkers is a key reference in this field.

Step 1: Synthesis of Methylphenyl-o-anisylphosphine Oxide

-

To a solution of o-bromoanisole in dry diethyl ether under an inert atmosphere, add n-butyllithium at -78 °C.

-

Stir the mixture for 1 hour, then add methylphenylphosphinic chloride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with dichloromethane.

-

Purify the crude product by column chromatography to yield racemic methylphenyl-o-anisylphosphine oxide.

Step 2: Resolution of the Phosphine Oxide

-

Dissolve the racemic phosphine oxide in a suitable solvent (e.g., ethanol).

-

Add a chiral resolving agent, such as (-)-O,O'-dibenzoyl-L-tartaric acid.

-

Allow the diastereomeric salts to crystallize. The less soluble salt is typically enriched in one diastereomer.

-

Separate the crystals by filtration and recrystallize to constant optical rotation.

-

Treat the resolved diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically pure phosphine oxide.

Step 3: Reduction to the Phosphine

-

Dissolve the enantiopure phosphine oxide in a suitable solvent (e.g., toluene) under an inert atmosphere.

-

Add a reducing agent, such as trichlorosilane (HSiCl₃), often in the presence of a tertiary amine base (e.g., triethylamine).

-

Heat the reaction mixture to reflux for several hours.

-

Cool the reaction and quench with aqueous sodium hydroxide.

-

Extract the enantiopure methylphenyl-o-anisylphosphine with an organic solvent and purify by distillation or crystallization.

Step 4: Oxidative Coupling to this compound

-

Dissolve the enantiopure (R)-methylphenyl-o-anisylphosphine in a suitable solvent.

-

Perform an oxidative coupling reaction. This can be achieved through various methods, including reaction with reagents like CuCl₂. This step couples two phosphine molecules via an ethylene bridge, yielding the meso and the desired (R,R) and (S,S) diastereomers.

-

Separate the desired this compound from the meso isomer by crystallization.

Asymmetric Hydrogenation using [Rh(this compound)(COD)]BF₄

The following is a general procedure for the asymmetric hydrogenation of an enamido-acrylate substrate.

Catalyst Precursor Preparation:

-

In a glovebox, dissolve [Rh(COD)₂]BF₄ and this compound (in a 1:1.1 molar ratio) in a degassed solvent such as methanol or dichloromethane.

-

Stir the solution at room temperature for 30 minutes to form the [Rh(this compound)(COD)]BF₄ catalyst precursor.

Hydrogenation Reaction:

-

In a high-pressure autoclave, dissolve the enamido-acrylate substrate in degassed methanol.

-

Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) can range from 100 to 10,000, depending on the desired turnover number.

-

Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture at the desired temperature (e.g., 25 °C) until the reaction is complete (monitored by TLC, GC, or HPLC).

-

Carefully vent the hydrogen gas and purge the autoclave with an inert gas.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or crystallization.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the C₂-Symmetry and Catalytic Cycle

The logical relationships governing the stereoselective outcome of the Rh-(R,R)-Dipamp catalyzed hydrogenation can be visualized using Graphviz.

Caption: Logical flow of C₂-symmetry influencing stereoselection.

The diagram illustrates how the C₂-symmetric this compound ligand coordinates to a rhodium precursor to form the active catalyst. This catalyst then enters the catalytic cycle, where it forms two rapidly equilibrating diastereomeric adducts with the prochiral substrate. The key to the high enantioselectivity is the much faster rate of hydrogenation of the minor, less stable diastereomer, a hallmark of the "anti-lock-and-key" mechanism.

Conclusion

The C₂-symmetry of this compound is not merely a structural curiosity but the fundamental principle that underpins its remarkable success in asymmetric catalysis. By creating a rigid and well-defined chiral environment, it enables a highly controlled kinetic resolution process that favors the formation of one enantiomer with exceptional selectivity. The legacy of this compound extends far beyond the synthesis of L-DOPA; it laid the conceptual groundwork for the development of a vast array of C₂-symmetric ligands that are now indispensable tools in modern synthetic chemistry, empowering researchers and drug development professionals to construct complex chiral molecules with precision and efficiency.

References

- 1. DIPAMP - Wikipedia [en.wikipedia.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. ajchem-b.com [ajchem-b.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. nobelprize.org [nobelprize.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

Foundational Studies on Rhodium-DiPAMP Complexes: A Technical Guide

This technical guide provides an in-depth overview of the foundational research on rhodium-DiPAMP complexes, which were pivotal in the development of asymmetric catalysis. The work, pioneered by William S. Knowles, led to the first industrial application of catalytic asymmetric synthesis for the production of the drug L-DOPA.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look into the synthesis, mechanism, and application of these landmark catalysts.

Introduction to Rh-DiPAMP Complexes

The breakthrough in asymmetric hydrogenation came in 1968 when William S. Knowles demonstrated that a chiral transition metal complex could catalyze the formation of a chiral product from a non-chiral substrate.[1] The initial concept involved replacing the achiral triphenylphosphine ligands in Wilkinson's catalyst with a chiral phosphine.[2][3] This led to the development of the C2-symmetric diphosphine ligand, (R,R)-1,2-bis[(o-anisyl)(phenyl)phosphino]ethane, commonly known as DiPAMP.[2][4] Rhodium complexes featuring the DiPAMP ligand proved to be exceptionally effective catalysts, particularly in the synthesis of amino acids. The most notable success was the industrial-scale synthesis of L-DOPA, a drug for Parkinson's disease, which achieved a 97.5% enantiomeric excess (ee) for the desired L-enantiomer.[1]

Synthesis and Characterization

The catalytic system is typically prepared in situ or by using a stable, solid catalyst precursor. The synthesis involves two main stages: the preparation of the chiral DiPAMP ligand and the formation of the rhodium complex.

2.1. Synthesis of the DiPAMP Ligand

The synthesis of DiPAMP, with chirality centered on the phosphorus atoms, was a significant chemical achievement. Knowles and his team developed a method that involved the resolution of a phosphine oxide precursor followed by a stereospecific reduction. A key step is the copper-catalyzed coupling of the corresponding phosphine.[2]

The logical flow for the synthesis of the DiPAMP ligand, based on the foundational work, is outlined below.

Caption: Logical workflow for the synthesis of the chiral DiPAMP ligand.

2.2. Preparation of the Rhodium Catalyst Precursor

A common and convenient catalyst precursor is a solid, air-stable complex such as [Rh(DiPAMP)(NBD)]BF₄ or [Rh(DiPAMP)(COD)]BF₄, where NBD is norbornadiene and COD is 1,5-cyclooctadiene.[2][5]

The hydrogenation of [Rh(DiPAMP)(NBD)]BF₄ in a coordinating solvent like methanol leads to the formation of the catalytically active solvate complex, [Rh(DiPAMP)(solvent)₂]BF₄.[5][6][7] Interestingly, this process can also lead to the formation of an arene-bridged dimeric species, [Rh(DiPAMP)]₂(BF₄)₂, which can also act as a valuable precatalyst.[5][6]

Mechanism of Asymmetric Hydrogenation

Extensive mechanistic studies by Brown, Halpern, and others have elucidated the "unsaturated pathway" as the dominant mechanism for Rh-DiPAMP catalyzed asymmetric hydrogenation of enamides.[8][9]

The key steps are:

-

Catalyst Activation : The precatalyst reacts with the solvent to form a solvate complex, which is the catalytically active species.

-

Substrate Coordination : The prochiral olefin substrate coordinates to the rhodium center. This coordination is reversible and forms two diastereomeric catalyst-substrate adducts (major and minor).[4][8]

-

Oxidative Addition : Molecular hydrogen adds to the rhodium center, forming a dihydrido-rhodium(III) species.

-

Migratory Insertion : One of the hydride ligands is transferred to the β-carbon of the double bond, while the α-carbon forms a bond with the rhodium. This step forms a rhodium-alkyl intermediate and is typically the rate-determining and enantio-determining step.[9]

-

Reductive Elimination : The second hydride ligand is transferred to the α-carbon, forming the C-H bond and releasing the saturated, chiral product. This step regenerates the rhodium(I) catalyst, which can then enter a new catalytic cycle.

A crucial finding is that the final enantioselectivity is not determined by the relative populations of the major and minor catalyst-substrate adducts. Instead, the minor, less stable adduct is often significantly more reactive towards hydrogen, leading to the major product enantiomer. This is known as the "anti-lock-and-key" motif.[8][9][10]

Caption: The unsaturated pathway for Rh-DiPAMP catalyzed hydrogenation.

Catalytic Performance Data

The Rh-DiPAMP system has demonstrated high enantioselectivities for the hydrogenation of various prochiral olefins, particularly α-enamides and itaconic acid derivatives.

| Substrate | Product | % ee | Conversion (%) | Conditions | Reference |

| (Z)-α-acetamidocinnamic acid derivative | L-DOPA precursor | 97.5 | 100 | Industrial Process | [1] |

| Dimethyl Itaconate | (R)-2-methylsuccinate derivative | up to 98 | 100 | 1 mol% catalyst | [11] |

| Methyl (Z)-α-acetamidocinnamate (MAC) | N-acetyl-(R)-phenylalanine methyl ester | >95 | >99 | H₂, MeOH | [4][9] |

| Monomethyl Itaconate | (R)-2-methylsuccinic acid monomethyl ester | ~90 | >99 | Rh(R,R)-DiPAMP | [12] |

| α-phenylacrylic acid | 2-phenylpropanoic acid | 15 | - | Initial studies with chiral monophosphine | [2] |

| Atropic Acid | (S)-2-phenylpropanoic acid | 7 | - | Rh-DiPAMP, 10 bar H₂, rt | [4] |

Experimental Protocols

This section provides a generalized protocol for a typical asymmetric hydrogenation reaction using a Rh-DiPAMP catalyst, synthesized from various literature sources.[5][13]

5.1. General Workflow

The experimental process follows a systematic sequence of steps to ensure anaerobic conditions and accurate measurement of reaction progress.

Caption: A typical experimental workflow for Rh-catalyzed hydrogenation.

5.2. Detailed Methodology for Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)

-

Catalyst Precursor Preparation : In a glovebox, dissolve the catalyst precursor, for example, [Rh(this compound)(COD)]BF₄ (to achieve a substrate-to-catalyst ratio, S/C, of 100 to 10000), in a minimal amount of degassed methanol.[2][13]

-

Reactor Setup : Add the substrate, methyl (Z)-α-acetamidocinnamate (MAC), to a glass-lined stainless steel autoclave or a Schlenk flask equipped with a magnetic stir bar.

-

Inerting : Seal the reactor and purge the system by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) at least three times to remove all oxygen.

-

Solvent Addition : Add degassed methanol to the reactor via cannula or syringe to dissolve the substrate to the desired concentration (e.g., 0.1 M).[8]

-

Catalyst Injection : Inject the prepared catalyst solution into the reactor.

-

Hydrogenation : Purge the reactor with hydrogen gas (1-10 bar) and then pressurize to the desired level. Stir the reaction mixture vigorously at room temperature (or other specified temperature).[4][13]

-

Reaction Monitoring : The reaction progress can be monitored by the cessation of hydrogen uptake. Alternatively, aliquots can be periodically withdrawn for analysis.

-

Workup and Analysis : Upon completion, carefully vent the excess hydrogen. Remove the solvent under reduced pressure. The residue can then be analyzed to determine conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or chiral GC).[13]

Conclusion

The foundational studies of rhodium-DiPAMP complexes represent a watershed moment in organic chemistry, establishing the viability of highly enantioselective catalytic hydrogenation. The insights gained from this system, from the "anti-lock-and-key" mechanistic principle to the practical application in large-scale pharmaceutical synthesis, have profoundly influenced the field of asymmetric catalysis. This guide serves as a testament to the enduring importance of this research, providing core knowledge for scientists and researchers aiming to build upon these seminal discoveries.

References

- 1. nobelprize.org [nobelprize.org]

- 2. nobelprize.org [nobelprize.org]

- 3. Asymmetric hydrogenations (Nobel lecture). (2002) | William S. Knowles | 861 Citations [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Item - Asymmetric Hydrogenation. Dimerization of Solvate Complexes: Synthesis and Characterization of Dimeric [Rh(DIPAMP)]22+, a Valuable Catalyst Precursor - American Chemical Society - Figshare [acs.figshare.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R,R)-Dipamp Catalyzed Asymmetric Hydrogenation of Olefins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric hydrogenation is a powerful transformation in organic synthesis, enabling the stereoselective reduction of prochiral olefins to valuable chiral products. Among the pioneering catalysts in this field, rhodium complexes of the chiral diphosphine ligand (R,R)-Dipamp have demonstrated exceptional efficiency and enantioselectivity, particularly in the synthesis of α-amino acids. This technology was famously industrialized for the production of L-DOPA, a crucial drug for treating Parkinson's disease.[1][2]

These application notes provide a comprehensive overview of the this compound catalyzed asymmetric hydrogenation of olefins, including detailed experimental protocols, a summary of representative substrate scope, and a mechanistic overview.

Reaction Mechanism and Stereoselectivity

The prevailing mechanism for the Rh-Dipamp catalyzed asymmetric hydrogenation of enamides is the "unsaturated pathway".[3][4] The key steps involve the coordination of the olefin to the solvated rhodium catalyst, followed by the oxidative addition of hydrogen. Subsequent migratory insertion and reductive elimination yield the hydrogenated product and regenerate the active catalyst.

The enantioselectivity of the reaction is determined by the relative rates of hydrogen addition to the two diastereomeric catalyst-substrate adducts.[4] Interestingly, it has been shown that the major, more stable diastereomeric adduct often reacts slower with hydrogen than the minor, less stable adduct. This "anti-lock-and-key" phenomenon, where the final product's stereochemistry is dictated by the faster reaction of the minor intermediate, is a hallmark of this catalytic system.[5]

Caption: Reaction pathway for Rh-Dipamp catalyzed asymmetric hydrogenation.

Quantitative Data Summary

The Rh-(R,R)-Dipamp catalyst has been successfully applied to the asymmetric hydrogenation of a variety of prochiral olefins, particularly α-enamides, with excellent enantioselectivities. The following table summarizes representative results.

| Entry | Substrate | Product | Solvent | H₂ Pressure (psi) | S/C Ratio | Time (h) | Conversion (%) | e.e. (%) | Reference |

| 1 | (Z)-α-Acetamidocinnamic acid | N-Acetyl-(S)-phenylalanine | MeOH | 45 | 20000 | 2 | >99 | 94 | [4] |

| 2 | Methyl (Z)-α-acetamidocinnamate | N-Acetyl-(S)-phenylalanine methyl ester | MeOH | 45 | 1000 | 1 | >99 | 96 | [4] |

| 3 | (Z)-α-Benzamidocinnamic acid | N-Benzoyl-(S)-phenylalanine | EtOH | 15 | 500 | 24 | >99 | 95 | [4] |

| 4 | Itaconic acid | (S)-Methylsuccinic acid | MeOH | 50 | 1000 | 12 | >99 | 92 | [6] |

| 5 | (Z)-α-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid (L-DOPA precursor) | N-Acetyl-3,4-dimethoxy-(S)-phenylalanine | i-PrOH | 50 | 1000 | 3 | >99 | 95 | [1] |

| 6 | α-Acetamidostyrene | N-(1-Phenylethyl)acetamide | MeOH | 15 | 100 | 16 | >99 | 90 | [2] |

Experimental Protocols

Protocol 1: Preparation of the Catalyst Precursor [Rh(this compound)(COD)]BF₄

This protocol describes the synthesis of the air-stable, orange crystalline catalyst precursor.

Materials:

-

[Rh(COD)Cl]₂ (1,5-Cyclooctadiene)rhodium(I) chloride dimer

-

This compound

-

Silver tetrafluoroborate (AgBF₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether (Et₂O)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Rh(COD)Cl]₂ and this compound (2.1 equivalents) in anhydrous dichloromethane.

-

Stir the solution at room temperature for 30 minutes.

-

Add a solution of AgBF₄ (2.1 equivalents) in anhydrous methanol dropwise to the reaction mixture. A white precipitate of AgCl will form.

-

Stir the mixture for an additional 2 hours at room temperature.

-

Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the AgCl precipitate.

-

Concentrate the filtrate under reduced pressure to afford an orange solid.

-

The crude product can be purified by recrystallization from a dichloromethane/diethyl ether solvent system to yield [Rh(this compound)(COD)]BF₄ as orange crystals.

Protocol 2: General Procedure for Asymmetric Hydrogenation of α-Enamides

This protocol provides a general method for the hydrogenation of α-enamides, exemplified by the synthesis of an L-DOPA precursor.

Materials:

-

(Z)-α-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid (L-DOPA precursor)

-

[Rh(this compound)(COD)]BF₄

-

Methanol (MeOH), degassed

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a pressure-rated reaction vessel (e.g., a Parr shaker bottle) with the α-enamide substrate and the catalyst precursor, [Rh(this compound)(COD)]BF₄. A typical substrate-to-catalyst (S/C) ratio is 1000:1.

-

Add degassed methanol to dissolve the substrate and catalyst. The typical substrate concentration is 0.1-0.5 M.

-

Seal the reaction vessel and connect it to a hydrogenation apparatus.

-

Purge the vessel with hydrogen gas three times to remove any residual air.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Commence vigorous stirring or shaking and maintain the reaction at a constant temperature (typically room temperature).

-

Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or HPLC.

-

Once the reaction is complete (typically 1-4 hours), carefully vent the excess hydrogen pressure.

-

Open the reaction vessel and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or chromatography.

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol outlines a general method for determining the enantiomeric excess of the resulting N-acetyl amino acid product.

Materials:

-

Hydrogenated product (N-acetyl amino acid)

-

Racemic standard of the N-acetyl amino acid

-

HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

-

Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)

-

Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Procedure:

-

Sample Preparation: Dissolve a small amount of the purified product and the racemic standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.

-

HPLC Method Development: Develop a suitable chiral HPLC method to achieve baseline separation of the two enantiomers using the racemic standard. This typically involves screening different chiral columns and mobile phase compositions (e.g., varying ratios of hexane/isopropanol with a small amount of acid modifier).

-

Analysis:

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the sample from the asymmetric hydrogenation reaction.

-

-

Data Processing: Integrate the peak areas for both enantiomers in the chromatogram of the reaction product.

-

Calculation of e.e.: Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

Experimental Workflow Visualization

Caption: Workflow for this compound catalyzed asymmetric hydrogenation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. diva-portal.org [diva-portal.org]

- 3. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enantioselective Synthesis of L-DOPA via Asymmetric Hydrogenation with (R,R)-Dipamp

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of L-DOPA (Levodopa), a crucial pharmaceutical for the treatment of Parkinson's disease, utilizing the highly efficient (R,R)-Dipamp chiral phosphine ligand in a rhodium-catalyzed asymmetric hydrogenation. This process, famously commercialized by Monsanto, represents a landmark in industrial asymmetric catalysis, affording high yields and excellent enantioselectivity.[1][2] These application notes offer a comprehensive guide, including experimental procedures, quantitative data, and visual diagrams to facilitate the replication and understanding of this pivotal chemical transformation.

Introduction

The synthesis of enantiomerically pure L-DOPA is of significant pharmaceutical importance. The Monsanto process, initiated in 1974, was the first commercial application of a chiral transition metal complex for an asymmetric catalytic reaction.[1] It employs a cationic rhodium complex with the C2-symmetric diphosphine ligand, this compound, to catalyze the hydrogenation of a prochiral enamide precursor. This method provides L-DOPA in high enantiomeric excess (ee), typically around 95%.[1][3] The success of this process paved the way for the development of numerous other asymmetric catalytic reactions.

Data Presentation

The following table summarizes the key quantitative data associated with the this compound catalyzed asymmetric hydrogenation step in the synthesis of L-DOPA.

| Parameter | Value | Reference |

| Ligand | This compound | [1][3] |

| Catalyst Precursor | [Rh(this compound)(COD)]BF4 | [1] |

| Substrate | (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid | [4] |

| Enantiomeric Excess (ee) | ~95% | [1][3] |

| Yield | Quantitative | [1] |

| Catalyst Loading | Typically low (industrial process) | [3] |

| Hydrogen Pressure | 3 atm (representative) | [5] |

| Temperature | 50°C (representative) | [5] |

| Solvent | Methanol or Ethanol/Water mixtures | [5] |

Experimental Protocols

This section details the multi-step synthesis of L-DOPA, commencing with the preparation of the enamide precursor, followed by the asymmetric hydrogenation, and concluding with the final deprotection to yield L-DOPA.

Part 1: Synthesis of (Z)-2-methyl-4-(4'-acetoxy-3'-methoxybenzal)-5-oxazolone

This procedure outlines the synthesis of the azlactone precursor from vanillin and hippuric acid, adapted from the principles of the Erlenmeyer-Plöchl reaction.

Materials:

-

Vanillin

-

Hippuric acid

-

Sodium acetate (anhydrous)

-

Acetic anhydride

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine vanillin, hippuric acid, and anhydrous sodium acetate.

-

Add acetic anhydride and a small amount of DMF.

-

Heat the mixture to 100°C with stirring for approximately 30 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly add water to the reaction mixture to induce crystallization of the product.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Isolate the yellow crystalline product by filtration, wash with cold water, and dry under vacuum.

Part 2: Synthesis of (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid

This step involves the hydrolysis of the azlactone intermediate to the desired enamide substrate for the asymmetric hydrogenation.

Materials:

-

(Z)-2-methyl-4-(4'-acetoxy-3'-methoxybenzal)-5-oxazolone

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

Suspend the azlactone from Part 1 in an aqueous sodium hydroxide solution.

-

Heat the mixture to reflux until the solid dissolves and hydrolysis is complete.

-

Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Isolate the (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid by filtration, wash with water, and dry.

Part 3: Asymmetric Hydrogenation to N-acetyl-L-DOPA

This is the key stereodetermining step where the prochiral enamide is hydrogenated to the chiral N-acetyl-L-DOPA using the rhodium-(R,R)-Dipamp catalyst.

Materials:

-

(Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid

-

[Rh(this compound)(COD)]BF4 (catalyst precursor)

-

Methanol (or other suitable solvent)

-

Hydrogen gas (H2)

Procedure:

-

In a high-pressure reactor, dissolve the (Z)-α-acetamido-4-hydroxy-3-methoxycinnamic acid in methanol.

-

Add a catalytic amount of [Rh(this compound)(COD)]BF4.

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 3 atm).

-

Heat the reaction mixture to the specified temperature (e.g., 50°C) and stir until the reaction is complete (monitor by TLC or HPLC).

-

After the reaction, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

The resulting solution contains N-acetyl-L-DOPA.

Part 4: Hydrolysis to L-DOPA

The final step involves the removal of the acetyl protecting group to yield L-DOPA.

Materials:

-

N-acetyl-L-DOPA solution from Part 3

-

Aqueous hydrobromic acid (HBr) or hydrochloric acid (HCl)

Procedure:

-

Concentrate the methanolic solution of N-acetyl-L-DOPA from the previous step.

-

Add aqueous hydrobromic acid or hydrochloric acid to the residue.

-

Heat the mixture to reflux to effect hydrolysis of the acetyl group.

-

After hydrolysis is complete, cool the solution.

-

Adjust the pH of the solution to the isoelectric point of L-DOPA (around pH 5.5) using a suitable base (e.g., ammonium hydroxide) to precipitate the crude L-DOPA.

-

Isolate the crude L-DOPA by filtration.

Part 5: Purification of L-DOPA

This protocol describes the purification of crude L-DOPA to pharmaceutical grade.

Materials:

-

Crude L-DOPA

-